Hydrazodiisobutyronitrile

Catalog No.
S1489304
CAS No.
6869-07-4
M.F
C8H14N4
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazodiisobutyronitrile

CAS Number

6869-07-4

Product Name

Hydrazodiisobutyronitrile

IUPAC Name

2-[2-(2-cyanopropan-2-yl)hydrazinyl]-2-methylpropanenitrile

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3

InChI Key

HOSVESHQDSFAST-UHFFFAOYSA-N

SMILES

CC(C)(C#N)NNC(C)(C)C#N

Synonyms

2,2'-HYDRAZO-BIS(2-METHYLPROPIONITRILE);A,A'-HYDRAZODIISOBUTYRONITRILE;2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile);2,2'-Hydrazobis(2-methylpropiononitrile);2,2'-Hydrazobis(isobutyronitrile)

Canonical SMILES

CC(C)(C#N)NNC(C)(C)C#N

Hydrazodiisobutyronitrile is an organic compound with the chemical formula (C4H6N4)(\text{C}_4\text{H}_6\text{N}_4). It is a derivative of azobisisobutyronitrile, characterized by two hydrazine groups attached to isobutyronitrile. This compound appears as a white crystalline powder and is primarily used as a radical initiator in various

Due to its relatively recent discovery, research on the mechanism of action of A,A'-DIHIBN is ongoing. However, its structure suggests potential applications in areas like catalysis due to the presence of the hydrazine functional group [].

Polymerization

One of the most common applications of AIBN in research is its use as an initiator for free radical polymerization. Free radicals are highly reactive species with an unpaired electron, allowing them to readily attack and break double bonds in monomers, initiating the formation of polymer chains. AIBN decomposes upon heating or exposure to light, generating two cyanoisopropyl radicals ([CH₃]₂C-N=•). These radicals then react with monomers, triggering the polymerization process. AIBN is commonly used to initiate the polymerization of various monomers, including:

  • Acrylic acid and its derivatives for the synthesis of polyacrylates
  • Styrene for the production of polystyrene
  • Vinyl chloride for the synthesis of polyvinyl chloride (PVC)

Crosslinking

AIBN can also be used as a crosslinking agent in research. Crosslinking refers to the formation of chemical bonds between polymer chains, creating a more robust and networked structure. AIBN can be employed to crosslink various polymers, including:

  • Elastomers to improve their mechanical properties such as tensile strength and elasticity
  • Hydrogels for controlled drug delivery applications

Other Research Applications

Beyond its role in polymerization and crosslinking, AIBN finds various other research applications:

  • Free radical source: AIBN can be used as a source of free radicals for studying their reactions and mechanisms in various chemical systems .
  • Organic synthesis: AIBN can be employed in specific organic synthesis reactions involving radical intermediates .

  • Decomposition Reaction: Upon heating, hydrazodiisobutyronitrile decomposes to release nitrogen gas and generate reactive radicals, which can initiate free radical polymerizations. The decomposition typically occurs at temperatures above 40 °C, with optimal activity between 66 °C and 72 °C .
  • Radical Initiation: The radicals produced can initiate polymerizations of various monomers such as styrene and maleic anhydride, leading to copolymer formation. Additionally, it facilitates anti-Markovnikov hydrohalogenation of alkenes and Wohl–Ziegler bromination reactions .

Hydrazodiisobutyronitrile can be synthesized through the following method:

  • Condensation Reaction: The synthesis begins with acetone cyanohydrin and hydrazine hydrate as raw materials. A phase transfer catalyst is often employed to facilitate the reaction.
  • Oxidation: Following the condensation, the resulting intermediate undergoes oxidation to yield hydrazodiisobutyronitrile .

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Hydrazodiisobutyronitrile is primarily utilized in:

  • Polymerization Processes: As a radical initiator in the production of polymers and resins.
  • Cross-linking Agents: In the formulation of plastics and rubber products.
  • Foaming Agents: In various applications where gas generation is required during processing .

Its ability to generate free radicals makes it invaluable in creating diverse polymeric materials.

Research on interaction studies involving hydrazodiisobutyronitrile indicates that it can react violently with certain substances, particularly under heat or pressure. It may form explosive mixtures with oxidizing agents or halogenated compounds. Additionally, its interaction with acids can produce toxic gases . Safety protocols must be strictly followed when handling this compound to prevent hazardous reactions.

Hydrazodiisobutyronitrile shares similarities with several related azo compounds. Here are some notable comparisons:

Compound NameStructurePrimary UseUnique Features
Azobisisobutyronitrile(C4H6N4)(\text{C}_4\text{H}_6\text{N}_4)Radical initiatorMore commonly used than hydrazodiisobutyronitrile
1,1′-Azobis(cyclohexanecarbonitrile)(C6H10N4)(\text{C}_6\text{H}_{10}\text{N}_4)Polymerization initiatorWater-soluble variant
Azodicarbonamide(C2H4N4O2)(\text{C}_2\text{H}_4\text{N}_4\text{O}_2)Foaming agent in plasticsNon-toxic alternative

Hydrazodiisobutyronitrile's unique structure allows it to serve specific roles in radical-mediated reactions that other compounds may not efficiently perform.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6869-07-4

Wikipedia

2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile)

Dates

Modify: 2023-08-15

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